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molecular formula C21H15FN2 B8788036 3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile

3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile

Cat. No. B8788036
M. Wt: 314.4 g/mol
InChI Key: BFDPBLWCXIOOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06541636B2

Procedure details

In a 50 ml-volume glass flask equipped with a stirrer and a thermometer were placed under argon atmosphere 200 mg (0.69 mmol) of 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carbaldehyde, 2 mL of acetonitrile and 41.5 mg (1.04 mmol) of sodium hydride (purity: 60%). The content was stirred at room temperature for 2 hours. The resulting mixture was chilled to 0° C. To the chilled mixture were added 0.08 mL (1.03 mmol) of methanesulfonyl chloride and 0.15 mL (1.08 mmol) of triethylamine, and the mixture was stirred for 3 hours at the same temperature. Subsequently, to the mixture was added 5 mL of chilled water, and the mixture was extracted with three portions of ethyl acetate (15 mL) which were previously chilled in an ice bath. The mixture was dried over anhydrous magnesium sulfate. The organic portion was then filtered, and the filtrate was analyzed by high performance liquid chromatography (absolute quantitative analysis). It was confirmed that 180 mg (yield: 83%) of 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile was produced.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
41.5 mg
Type
reactant
Reaction Step Two
Quantity
0.08 mL
Type
reactant
Reaction Step Three
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[C:13]([CH:14]=O)=[C:12]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH2:3][CH2:2]1.[H-].[Na+].CS(Cl)(=O)=O.[CH2:30]([N:32](CC)CC)[CH3:31]>O.C(#N)C>[CH:1]1([C:4]2[C:13]([CH:14]=[CH:31][C:30]#[N:32])=[C:12]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(CC1)C1=NC2=CC=CC=C2C(=C1C=O)C1=CC=C(C=C1)F
Step Two
Name
Quantity
41.5 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.08 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0.15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The content was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50 ml-volume glass flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was chilled to 0° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours at the same temperature
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with three portions of ethyl acetate (15 mL) which
TEMPERATURE
Type
TEMPERATURE
Details
were previously chilled in an ice bath
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The organic portion was then filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C1=NC2=CC=CC=C2C(=C1C=CC#N)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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